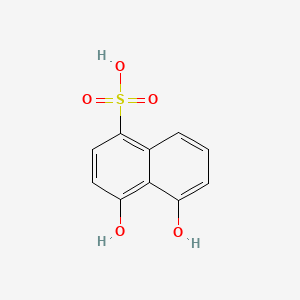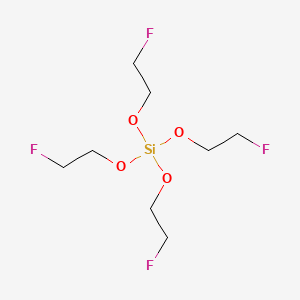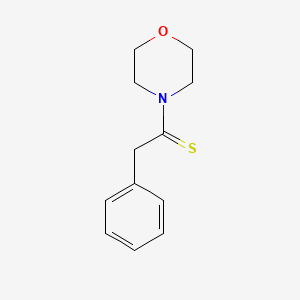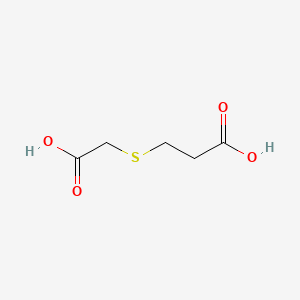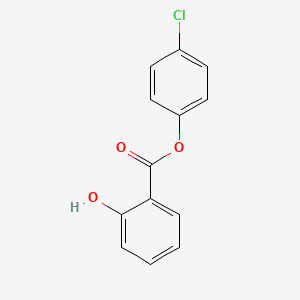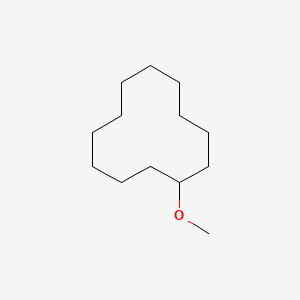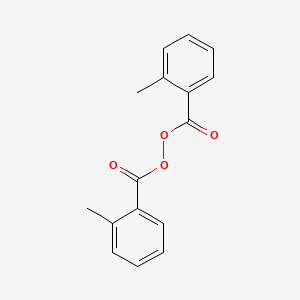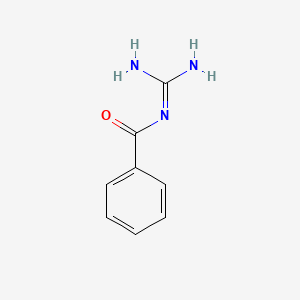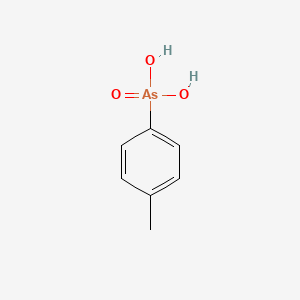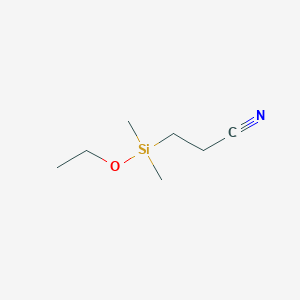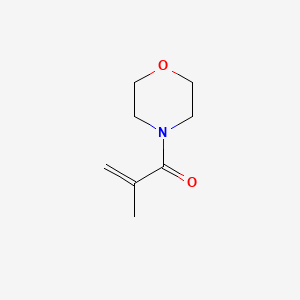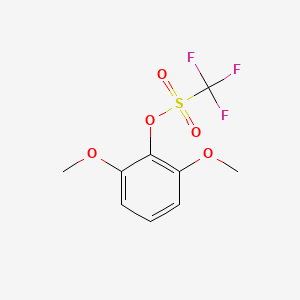
2,6-二甲氧苯基三氟甲磺酸酯
描述
2,6-Dimethoxyphenyl trifluoromethanesulfonate is an organic compound with the empirical formula C9H9F3O5S . It has a molecular weight of 286.22 .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethoxyphenyl trifluoromethanesulfonate consists of a phenyl ring substituted with two methoxy groups at the 2 and 6 positions and a trifluoromethanesulfonate group .Physical And Chemical Properties Analysis
2,6-Dimethoxyphenyl trifluoromethanesulfonate has a boiling point of 115 °C at 0.2 mmHg and a density of 1.376 g/mL at 25 °C . Its refractive index is 1.4630 .科学研究应用
色谱标记试剂
2,6-二甲氧苯基三氟甲磺酸酯已被探索其作为色谱中标记试剂的潜力。Tanaka、Muramatsu 和 Yasaka (1994) 合成了高反应性和灵敏性的标记试剂 2-(6,7-二甲氧-2,3-萘酰亚氨基)乙基三氟甲磺酸酯,用于通过高效液相色谱法测定羧酸 (Tanaka, Muramatsu, & Yasaka, 1994)。
路易斯酸催化剂
Ishihara、Kubota、Kurihara 和 Yamamoto (1996) 报告了三氟甲磺酸钬(一种与 2,6-二甲氧苯基三氟甲磺酸酯相关的化合物)作为一种活性极强的路易斯酸催化剂的应用。该催化剂对于用酸酐和混合酸酐对醇进行酰化的效果特别好,表现出显着的催化活性 (Ishihara, Kubota, Kurihara, & Yamamoto, 1996)。
合成转化
Kurt Ritter (1993) 讨论了与 2,6-二甲氧苯基三氟甲磺酸酯密切相关的化合物乙烯基和芳基三氟甲磺酸酯在各种合成转化中的使用越来越多。这些化合物因其在交叉偶联反应、烯烃和炔烃加成反应以及天然产物合成中的应用而特别受到重视 (Ritter, 1993)。
有机合成
Kazakova 和 Vasilyev (2017) 综述了三氟甲磺酸在有机合成中的应用,重点介绍了它在亲电芳香取代、碳-碳和碳-杂原子键的形成以及碳环和杂环结构的合成等反应中的作用。这项研究提供了对三氟甲磺酸酯(包括 2,6-二甲氧苯基三氟甲磺酸酯)这一更广泛类别的见解 (Kazakova & Vasilyev, 2017)。
安全和危害
属性
IUPAC Name |
(2,6-dimethoxyphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O5S/c1-15-6-4-3-5-7(16-2)8(6)17-18(13,14)9(10,11)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOZMBDXJRPZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343849 | |
| Record name | 2,6-Dimethoxyphenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxyphenyl trifluoromethanesulfonate | |
CAS RN |
60319-07-5 | |
| Record name | 2,6-Dimethoxyphenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethoxyphenyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-](/img/structure/B1605074.png)
